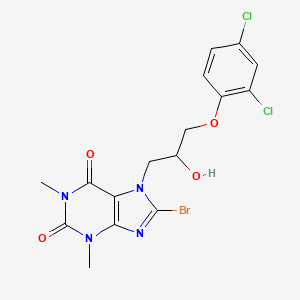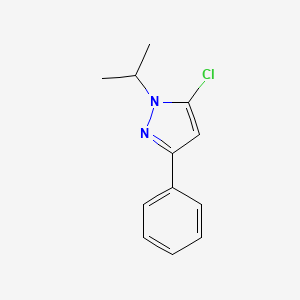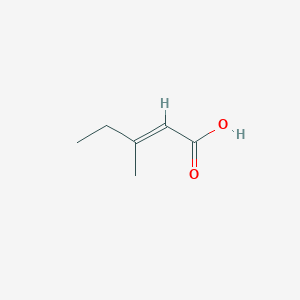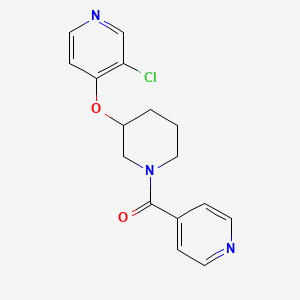![molecular formula C17H32ClNO2 B2406197 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1212176-43-6](/img/structure/B2406197.png)
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic compound characterized by its unique bicyclic structure. This compound falls into the category of organic chemicals, specifically designed to interact with biological systems for a range of potential applications. The bicyclic component and piperidinyl moiety confer significant pharmacological properties, making it an intriguing subject of scientific study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps, starting with the construction of the bicyclo[2.2.1]heptane core. Commonly, this begins with the Diels-Alder reaction, followed by specific functionalization to introduce the desired substituents.
The critical step involves the coupling of the bicyclic component with 4-methylpiperidine through a series of well-defined organic reactions, including nucleophilic substitution and reduction reactions.
Industrial Production Methods
Industrial production scales up these synthetic routes, optimizing reaction conditions for yield and purity. Continuous flow reactors and catalytic systems are often employed to ensure efficiency and scalability. Purification processes like recrystallization and chromatography are used to achieve the pharmaceutical grade of the final product.
化学反应分析
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation reactions, especially at the methoxy and piperidinyl groups.
Reduction: Reduction reactions are feasible, particularly focusing on the bicyclic ring and the propanol chain.
Substitution: Both nucleophilic and electrophilic substitution reactions can modify the bicyclic core and piperidinyl ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides under various conditions including acidic or basic environments.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Alcohols and hydrocarbons.
Substitution: Derivatives with varied functional groups enhancing its pharmacological profile.
科学研究应用
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is explored extensively in the following fields:
Chemistry: As a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its interactions with cellular receptors and enzymes.
Medicine: Investigated for potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as a chemical intermediate.
作用机制
This compound exerts its effects by interacting with specific molecular targets within biological systems. The mechanism typically involves binding to receptors or enzymes, modulating their activity. The bicyclic structure allows for precise interaction with active sites, influencing pathways related to neurotransmission and cellular signaling.
相似化合物的比较
Compared to other compounds with similar structures, such as other bicyclic piperidines and propan-2-ol derivatives, 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride stands out due to:
Enhanced stability: Resulting from its bicyclic framework.
Unique pharmacological profile: Owing to the specific substitution pattern.
List of Similar Compounds
Bicyclo[2.2.1]heptane derivatives.
Piperidinyl-methanol derivatives.
Propanolamine hydrochlorides.
This article provides a foundational overview, but there's so much more to explore with each aspect of this fascinating compound. How else can I help?
属性
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO2.ClH/c1-13-4-6-18(7-5-13)10-17(19)12-20-11-16-9-14-2-3-15(16)8-14;/h13-17,19H,2-12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHSHDXGNALEGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COCC2CC3CCC2C3)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-isopropoxybenzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2406116.png)
![7-benzyl-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2406118.png)

![1-allyl-7-(4-chlorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2406121.png)


![N-(2,5-dimethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2406126.png)
![7-(3-Hydroxypropyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2406129.png)


![2,3-dimethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2406135.png)


